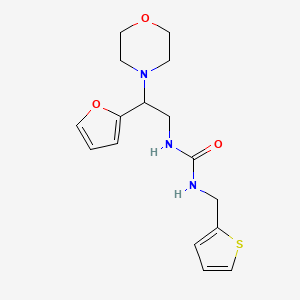

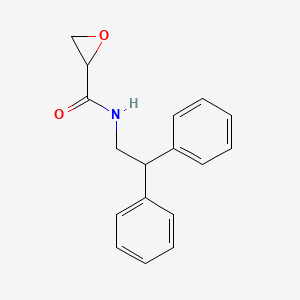

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that is not directly described in the provided papers. However, the papers do discuss related urea derivatives with potential pharmaceutical applications. For instance, Paper 1 describes a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas with antiacetylcholinesterase activity, which suggests that similar compounds could also exhibit biological activity . Paper 2 discusses 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors with anti-CML activity . Paper 3 reports on the synthesis of a furan-urea compound, which is structurally related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with the coupling of functionalized aromatic compounds with urea. In Paper 3, furfural is coupled with urea to obtain a furan-urea intermediate, which is then further reacted to produce the final compound . This suggests that a similar approach could be used for the synthesis of "1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea," potentially involving the coupling of furan and thiophene derivatives with urea and morpholine.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The papers indicate that the spatial arrangement of the substituents and the length of the linkers between pharmacophoric units are important for the interaction with biological targets . The presence of aromatic groups and heterocycles such as furan and thiophene in the compound of interest suggests that it may interact with biological targets in a similar manner.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers do not provide specific reactions for the compound of interest, but they do suggest that urea derivatives can undergo various chemical transformations, which may include reactions with nucleophiles or electrophiles at the urea moiety or the aromatic rings .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea" are not directly reported, the properties of similar compounds can provide insights. Urea derivatives are generally solid at room temperature and may exhibit varying solubility in organic solvents or water, depending on the substituents present . The presence of heterocycles like furan and thiophene could affect the compound's stability, melting point, and solubility.

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c20-16(17-11-13-3-2-10-23-13)18-12-14(15-4-1-7-22-15)19-5-8-21-9-6-19/h1-4,7,10,14H,5-6,8-9,11-12H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOESYBIHEVVOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)

![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)

![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)